(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one
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Overview
Description
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one is a heterocyclic compound that features a unique structure combining a pyrrolo and pyrazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the desired heterocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to achieve high throughput and consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one exerts its effects is often related to its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro: Known for its antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Used in cancer treatment due to its ability to inhibit specific kinases.
Uniqueness
(S)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one stands out due to its specific stereochemistry and the presence of dimethyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific and industrial applications.
Properties
Molecular Formula |
C9H16N2O |
---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
(8aS)-6,6-dimethyl-1,2,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-one |
InChI |
InChI=1S/C9H16N2O/c1-9(2)4-3-7-5-10-8(12)6-11(7)9/h7H,3-6H2,1-2H3,(H,10,12)/t7-/m0/s1 |
InChI Key |
OBQLCFWENSUOJO-ZETCQYMHSA-N |
Isomeric SMILES |
CC1(CC[C@@H]2N1CC(=O)NC2)C |
Canonical SMILES |
CC1(CCC2N1CC(=O)NC2)C |
Origin of Product |
United States |
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